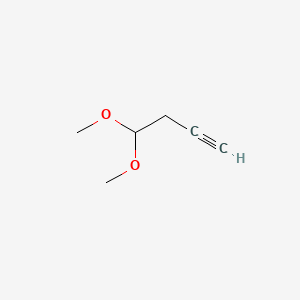

4,4-Dimethoxybut-1-yne

Description

Structural Features and Chemical Modalities: Masked Aldehyde and Terminal Alkyne Functionalities

The key to the synthetic utility of 4,4-dimethoxybut-1-yne lies in its two primary functional groups: the terminal alkyne and the dimethyl acetal (B89532). The terminal alkyne provides a reactive site for a variety of coupling reactions, including the Sonogashira, Glaser, and Pauson-Khand reactions, as well as hydroalkynylation and other addition reactions. researchgate.netacs.orgnih.gov The C-H bond of the terminal alkyne is acidic and can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles.

The dimethyl acetal group serves as a "masked" or protected form of an aldehyde. dntb.gov.ua Acetals are generally stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde in the presence of acid. thieme-connect.de This allows chemists to carry out reactions on the alkyne functionality without affecting the aldehyde, which can then be "unmasked" at a later stage for further transformations. This dual functionality enables efficient tandem reactions, where the terminal alkyne participates in one reaction, and the latent aldehyde is subsequently used in another, without the need for intermediate protection and deprotection steps.

Historical Development and Evolution of Synthetic Strategies for 4,4-Dimethoxybut-1-yne

The synthesis of 4,4-dialkoxybut-1-ynes has evolved over time, with early methods facing challenges of low yields and difficult purification. One of the first reported syntheses of the analogous 4,4-diethoxybut-1-yne (B2475238) involved the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal, but this method suffered from low yields and separation issues. orgsyn.org

Later, a three-step synthesis was developed starting from the Lewis acid-catalyzed self-condensation of alkyl vinyl ethers, followed by the addition of bromine and a double dehydrobromination. orgsyn.org Another approach involved the reaction of Grignard reagents with orthoformate esters. For instance, the Grignard derivative of propargyl bromide was reacted with phenyl diethyl orthoformate to produce 4,4-diethoxybutyne.

A significant advancement came with the use of organoaluminum compounds. The reaction of the aluminum derivative of propargyl bromide with inexpensive trimethyl orthoformate at low temperatures provided 4,4-dimethoxybut-1-yne in good yield. orgsyn.orgorgsyn.org This single-step method, utilizing relatively inexpensive starting materials, is considered one of the most economical and convenient routes for its preparation. orgsyn.orgorgsyn.org More recently, copper-catalyzed alkynylation methods have also been explored as a more sustainable alternative to mercury-catalyzed processes.

Overview of Key Research Areas and Synthetic Utility of 4,4-Dimethoxybut-1-yne

The unique structural features of 4,4-dimethoxybut-1-yne have made it a valuable tool in various areas of organic synthesis. It has been employed as a key intermediate in the construction of a diverse range of molecular architectures.

One major area of application is in the synthesis of highly substituted heterocyclic compounds, particularly indoles. orgsyn.orgnih.gov In these syntheses, the terminal alkyne can participate in benzannulation reactions, while the masked aldehyde facilitates subsequent cyclization steps. nih.gov

Furthermore, 4,4-dimethoxybut-1-yne has been utilized in the stereoselective synthesis of carbohydrates and in the construction of polyketide fragments. orgsyn.org Its role extends to the synthesis of complex natural products, including chlorosulfolipids and complex polyenes. orgsyn.org The ability to introduce both an alkyne and a latent aldehyde functionality makes it a powerful building block for creating intricate and functionally rich molecules.

Below is a table summarizing some of the key applications of 4,4-dimethoxybut-1-yne:

| Research Area | Synthetic Application of 4,4-Dimethoxybut-1-yne |

| Heterocyclic Chemistry | Synthesis of highly substituted indoles via tandem benzannulation/cyclization strategies. orgsyn.orgnih.gov |

| Natural Product Synthesis | Intermediate in the synthesis of carbohydrates, polyketides, chlorosulfolipids, and complex polyenes. orgsyn.org |

| Tandem Reactions | Enables efficient one-pot reactions by sequential manipulation of the alkyne and masked aldehyde functionalities. |

| Functionalized Alkenes | Precursor for the synthesis of functionalized alkenes through various alkyne transformations. orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h1,6H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMUIECMAFYRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067781 | |

| Record name | 1-Butyne, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33639-45-1 | |

| Record name | 4,4-Dimethoxy-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33639-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne, 4,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033639451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyne, 4,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 4,4 Dimethoxybut 1 Yne

Organometallic Approaches in 4,4-Dimethoxybut-1-yne Synthesis

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds, and their application in the synthesis of 4,4-dimethoxybut-1-yne has been a significant area of research. pageplace.de These methods often involve the reaction of a nucleophilic organometallic species with an electrophilic source of the dimethoxyacetal moiety.

Magnesium-Mediated Reactions: Grignard Derivatives with Orthoformates

A well-established method for preparing acetals involves the reaction of Grignard reagents with orthoformate esters. orgsyn.orgorgsyn.org Several laboratories have adapted this process for the synthesis of 4,4-dialkoxybutynes. orgsyn.orgorgsyn.org The reaction of the Grignard derivative of propargyl bromide with specific mixed orthoformates, such as phenyl diethyl orthoformate, can proceed at room temperature, which is an advantage over the elevated temperatures often required for reactions with simple trialkyl orthoformates. orgsyn.org For instance, the synthesis of the analogous 4,4-diethoxybut-1-yne (B2475238) was achieved in a 55% yield using this approach. orgsyn.orgorgsyn.org

| Reagent 1 | Reagent 2 | Product | Yield |

| Propargyl Bromide Grignard | Phenyl Diethyl Orthoformate | 4,4-Diethoxybut-1-yne | 55% |

| Propargyl Bromide Grignard | Acetyl Diethyl Orthoformate | 4,4-Diethoxybut-1-yne | 74% |

Aluminum-Mediated Routes: Propargyl Bromide Aluminum Derivative with Trimethyl Orthoformate

An alternative and often superior method involves the use of an organoaluminum compound derived from propargyl bromide. orgsyn.orgorgsyn.org This aluminum derivative reacts efficiently with the inexpensive trimethyl orthoformate at low temperatures to produce 4,4-dimethoxybut-1-yne in good yield. orgsyn.orgorgsyn.org This method is considered one of the most economical and convenient for preparing this compound. orgsyn.orgorgsyn.org

Organoaluminum compounds have been shown to react more readily and in higher yields with orthoesters compared to their magnesium and zinc counterparts. orgsyn.org The reaction of the aluminum derivative of propargyl bromide is notably faster, with the addition to orthoesters occurring rapidly even at low temperatures. orgsyn.org The process begins with the formation of the organoaluminum reagent from aluminum powder and propargyl bromide, often activated with a small amount of mercuric chloride. orgsyn.orgorgsyn.orgwikipedia.org This reagent then undergoes a nucleophilic substitution reaction with trimethyl orthoformate. orgsyn.org

To maximize the yield of 4,4-dimethoxybut-1-yne, careful control of reaction conditions is necessary. The initial formation of the organoaluminum reagent involves heating aluminum powder and mercuric chloride in diethyl ether, followed by the cautious addition of a propargyl bromide solution to maintain a gentle reflux. orgsyn.orgorgsyn.org After the formation of the organoaluminum species, the reaction mixture is cooled to a low temperature, typically -78 °C, before the dropwise addition of trimethyl orthoformate. mit.edu Following the reaction, a careful workup and distillation are performed to isolate the final product. orgsyn.orgorgsyn.org This optimized procedure can provide yields in the range of 77-79%. orgsyn.orgorgsyn.org

Alternative and Historical Synthetic Routes to 4,4-Dimethoxybut-1-yne

Before the development of the more efficient organometallic routes, other strategies were employed for the synthesis of 4,4-dialkoxybut-1-ynes.

Alkylation Strategies Involving Acetylide Anions

One of the earliest approaches to synthesizing a related compound, 4,4-diethoxybut-1-yne, involved the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal (B89532). orgsyn.org This method, reported in 1961, provided the desired product in a single step but suffered from low yields and difficulties in separating the product from unreacted starting materials. orgsyn.org The alkylation of acetylide anions is a fundamental carbon-carbon bond-forming reaction in organic synthesis. lumenlearning.compressbooks.pub It involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide, to form a highly nucleophilic acetylide anion. youtube.com This anion can then react with a suitable electrophile, like an alkyl halide, in a nucleophilic substitution reaction to form a new, more complex alkyne. lumenlearning.compressbooks.pub However, the success of this reaction is highly dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. lumenlearning.comlibretexts.org

Approaches via Vinyl Ether Self-Condensation and Subsequent Functionalization

A notable and efficient three-step synthesis for producing 4,4-dialkoxybut-1-ynes, including 4,4-dimethoxybut-1-yne, commences with the self-condensation of alkyl vinyl ethers catalyzed by a Lewis acid. orgsyn.org This method is followed by the addition of molecular bromine and a subsequent double dehydrobromination to yield the final alkyne product. orgsyn.orgorgsyn.org

Detailed Research Findings:

Table 1: Key Steps in the Synthesis of 4,4-Dimethoxybut-1-yne via Vinyl Ether Self-Condensation

| Step | Description | Reagents and Conditions |

| 1 | Self-Condensation | Alkyl vinyl ether, Lewis acid catalyst |

| 2 | Bromination | Molecular bromine |

| 3 | Double Dehydrobromination | Excess sodamide in liquid ammonia (B1221849) |

Preparation via 3,3-Dimethoxy-butyric Acid Ethyl Ester Precursors

An alternative synthetic pathway to alkynes can be envisioned starting from β-keto esters, which can be converted to their corresponding dimethoxy acetals. A relevant example is the preparation of 3,3-dimethoxy-butyric acid ethyl ester, which can serve as a precursor for more complex molecules. rsc.org

The synthesis of 3,3-dimethoxy-butyric acid ethyl ester is accomplished by reacting 3-oxo-butyric acid ethyl ester with trimethyl orthoformate in the presence of a catalytic amount of lithium tetrafluoroborate (B81430) (LiBF₄) in anhydrous methanol (B129727). The reaction mixture is heated at reflux for 24 hours. rsc.org Following the reaction, a standard workup involving quenching with saturated sodium bicarbonate solution and extraction with ethyl acetate (B1210297) yields the desired product. rsc.org

To convert this ester into a terminal alkyne, a two-step sequence is employed. First, the ester is reduced to the corresponding aldehyde. This is typically achieved using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane (B109758). rsc.org The resulting aldehyde is then directly converted to the terminal alkyne in a one-pot reaction using the Bestmann-Ohira reagent in the presence of a base like potassium carbonate in methanol at room temperature. rsc.org This transformation, known as the Seyferth-Gilbert homologation, provides a direct route from an aldehyde to a terminal alkyne.

Detailed Research Findings:

The initial acetalization of the β-keto ester proceeds with high efficiency, with reported yields around 83%. rsc.org The subsequent reduction and homologation steps are also effective. The reduction of the ester to the aldehyde using DIBAL-H is a standard transformation. The crucial step is the conversion of the aldehyde to the alkyne using the Bestmann-Ohira reagent. This reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, reacts with the aldehyde to form a diazoalkene intermediate, which then rearranges to the terminal alkyne upon elimination of nitrogen gas. This method is a reliable way to extend the carbon chain by one carbon and introduce a terminal alkyne functionality. While the literature demonstrates this sequence for a similar substrate, its application for the synthesis of 4,4-dimethoxybut-1-yne from 3,3-dimethoxy-butyric acid ethyl ester is a logical extension of this methodology. rsc.org

Table 2: Synthesis of a Terminal Alkyne from a 3,3-Dimethoxy-butyric Acid Ethyl Ester Precursor

| Step | Description | Reagents and Conditions | Product | Yield |

| 1 | Acetalization | 3-oxo-butyric acid ethyl ester, trimethyl orthoformate, LiBF₄, methanol, reflux | 3,3-Dimethoxy-butyric acid ethyl ester | 83% rsc.org |

| 2 | Reduction | DIBAL-H, dichloromethane, -78 °C | 3,3-dimethoxybutanal | - |

| 3 | Homologation | Bestmann-Ohira reagent, K₂CO₃, methanol, room temperature | 4,4-Dimethoxybut-1-yne | - |

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethoxybut 1 Yne Transformations

Reactivity Profiling of the Terminal Alkyne Unit

The terminal alkyne C-H bond and the carbon-carbon triple bond of 4,4-dimethoxybut-1-yne are the primary sites of its chemical reactivity. These functionalities allow for its participation in C-H activation, addition reactions, transition metal-catalyzed couplings, cycloadditions, and oligomerization processes.

The terminal C(sp)-H bond of 4,4-dimethoxybut-1-yne is amenable to deprotonation and subsequent functionalization, a cornerstone of alkyne chemistry. More advanced strategies involve the direct activation of this C-H bond by transition metal catalysts, often guided by a directing group within the substrate to ensure high regioselectivity. sioc-journal.cnrsc.org While specific studies detailing C-H activation on 4,4-dimethoxybut-1-yne are not abundant, the principles of this methodology are broadly applicable.

Transition-metal-catalyzed C-H activation provides a direct and atom-economical route to functionalized alkynes, avoiding the pre-functionalization steps typically required in traditional cross-coupling reactions. mdpi.comsigmaaldrich.comrsc.org Rhodium catalysts, in particular, have been extensively used for heteroatom-directed C-H functionalization, including the alkylation and arylation of various heterocycles. nih.govpku.edu.cn In such reactions, a heteroatom-containing group directs the catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with a coupling partner. nih.govwiley-vch.de The general mechanism involves the coordination of the directing group to the metal center, followed by oxidative addition of the C-H bond to the metal, migratory insertion of a coupling partner (like an alkene or alkyne), and reductive elimination to afford the final product and regenerate the catalyst. nih.gov

The triple bond of 4,4-dimethoxybut-1-yne readily undergoes addition reactions. The regioselectivity and stereoselectivity of these additions are critical for the synthesis of well-defined products.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes like 4,4-dimethoxybut-1-yne typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. nih.gov This regioselectivity is governed by the formation of the more stable vinyl cation intermediate.

Hydroboration-Oxidation: In contrast, the hydroboration-oxidation of terminal alkynes provides a route to anti-Markovnikov products. numberanalytics.commasterorganicchemistry.com The boron atom adds to the terminal, less sterically hindered carbon, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, leading to the formation of an aldehyde after tautomerization of the initially formed enol. masterorganicchemistry.comchemistrysteps.compearson.com The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the hydroboration step. chemistrysteps.com The hydroboration reaction is a syn-addition, meaning the hydrogen and boron atoms add to the same face of the alkyne. chemistrysteps.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, is a powerful method for the synthesis of vinylsilanes. The regio- and stereoselectivity of this reaction can be controlled by the choice of catalyst. For instance, ruthenium catalysts have been shown to catalyze the hydrosilylation of internal thioalkynes with high regio- and syn-stereoselectivity. nih.gov

Thiol-yne Reactions: The addition of thiols to alkynes, known as the thiol-yne reaction, is a form of click chemistry that can proceed via a radical or a Michael addition mechanism. wikipedia.org The radical addition typically results in an anti-Markovnikov product. wikipedia.org For internal alkynes, the stereoselectivity can be influenced by the reaction conditions and catalysts. uni-regensburg.de Base-facilitated thiol-thioalkyne reactions have been shown to proceed with high regio- and stereospecificity, affording the trans-addition product. chemrxiv.org

A representative table of expected products from the addition reactions to 4,4-dimethoxybut-1-yne is shown below.

| Reagent | Reaction Type | Expected Major Product | Regioselectivity | Stereoselectivity |

| HCl | Hydrohalogenation | 2-Chloro-4,4-dimethoxy-1-butene | Markovnikov | Not applicable |

| 1. BH₃, THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 4,4-Dimethoxybutanal | Anti-Markovnikov | Syn-addition |

| HSiR₃, Catalyst | Hydrosilylation | (E/Z)-1-Silyl-4,4-dimethoxy-1-butene | Catalyst dependent | Catalyst dependent |

| RSH, Initiator | Thiol-yne Radical Addition | (E/Z)-1-(Alkylthio)-4,4-dimethoxy-1-butene | Anti-Markovnikov | Mixture of E/Z |

The Sonogashira coupling is a cornerstone of C-C bond formation, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile for 4,4-dimethoxybut-1-yne, allowing for the introduction of various aryl and vinyl substituents at the terminal position of the alkyne.

The reaction is tolerant of a wide range of functional groups and can often be carried out under mild conditions. wikipedia.orgthieme-connect.com The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. organic-chemistry.orgnih.gov While traditional Sonogashira reactions employ a copper co-catalyst, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

The general catalytic cycle for the Sonogashira reaction involves the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. pearson.com

Below is a table summarizing representative Sonogashira coupling reactions involving terminal alkynes with various aryl halides.

| Alkyne | Aryl Halide | Catalyst System | Product | Yield (%) |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | Diphenylacetylene | >95 |

| 1-Hexyne | 4-Iodoanisole | Pd(PPh₃)₄/CuI/n-BuNH₂ | 1-(4-Methoxyphenyl)-1-hexyne | 91 |

| Trimethylsilylacetylene | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂/CuI/Et₃N | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 95 |

This table presents representative data for Sonogashira reactions with various terminal alkynes to illustrate the general applicability and efficiency of the reaction.

The alkyne functionality of 4,4-dimethoxybut-1-yne is a valuable component in various cycloaddition reactions for the construction of cyclic and polycyclic systems.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a dicobalt octacarbonyl complex, to form a cyclopentenone. wikipedia.orgnih.govtcichemicals.com The reaction has found widespread use in the synthesis of complex natural products. nih.gov Intramolecular versions of the Pauson-Khand reaction, where the alkene and alkyne are tethered within the same molecule, are particularly powerful for the stereoselective synthesis of fused bicyclic systems. orgsyn.orgacs.org While direct examples with 4,4-dimethoxybut-1-yne are not extensively documented, its derivatives can be readily employed in such transformations.

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are effective in promoting various cycloaddition reactions involving alkynes. These include [4+2] cycloadditions (Diels-Alder type reactions) and [2+2+2] cycloadditions of three alkyne units to form benzene (B151609) derivatives. rsc.org Rhodium-catalyzed [4+2+1] cycloadditions of ene/yne-ene-allenes and carbon monoxide have also been developed for the synthesis of seven-membered rings. frontiersin.org

Azide-Alkyne Cycloaddition: The reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prominent example of click chemistry. nih.gov This reaction can be catalyzed by copper(I) to selectively produce the 1,4-disubstituted triazole, or by ruthenium complexes to yield the 1,5-disubstituted isomer. nih.govorganic-chemistry.orgnih.gov 4,4-Dimethoxybut-1-yne can serve as the alkyne component in these reactions to introduce a functionalized side chain onto the resulting triazole ring.

The terminal alkyne of 4,4-dimethoxybut-1-yne can undergo dimerization and oligomerization under transition metal catalysis to form conjugated enynes and other oligomeric structures. wiley-vch.denih.gov

Dimerization: The dimerization of terminal alkynes can lead to different regioisomers depending on the catalyst and reaction conditions. wiley-vch.de

Head-to-head dimerization results in the formation of (E)- or (Z)-1,4-disubstituted 1,3-enynes.

Head-to-tail dimerization yields gem-enynes (2,4-disubstituted 1,3-enynes).

Gold catalysts have emerged as particularly effective for the regioselective dimerization of terminal alkynes. nih.govnih.govresearchgate.netcore.ac.uk For example, gold-catalyzed dimerization of aliphatic terminal alkynes often leads to the preferential formation of the branched "head-to-tail" enyne isomers. nih.gov

Oligomerization: Under certain conditions, the dimerization can be extended to form higher oligomers. Nickel-exchanged zeolites and mesoporous silica (B1680970) have been used for the oligomerization of ethylene, though with limited selectivity for specific oligomers. acs.org The iridium-catalyzed transformation of 2-butyne (B1218202) leads to a mixture of its isomer, 1,3-butadiene, and dimerization products. nih.gov

A table illustrating the types of dimers formed from terminal alkynes is provided below.

| Catalyst System | Dimerization Type | Major Product |

| Rh(PMe₃)₂Cl]₂ | Head-to-tail | gem-Enyne |

| Pd(OAc)₂/IMes·HCl, Cs₂CO₃ | Head-to-head | E-Enyne |

| tBuXPhosAuNTf₂, NaOAc | Head-to-tail | gem-Enyne |

This table shows representative catalyst systems and the resulting major products for the dimerization of terminal alkynes.

Hydroalkynylation is the addition of a C-H bond of a terminal alkyne across an unsaturated C-C bond (alkene or alkyne). This reaction can occur in an intermolecular or intramolecular fashion and is a powerful tool for the synthesis of enynes and other unsaturated systems.

The hydroalkynylation of terminal alkynes with activated alkenes can be catalyzed by various transition metals. A related compound, 1,4-dimethoxybut-2-yne, has been shown to undergo hydroalkynylation in almost quantitative yield. nih.govfrontiersin.org The intermolecular hydroalkynylation of terminal alkynes with vinyl ethers has been achieved using gold catalysts, leading to hydroalkynylation products instead of the expected [2+2] cycloaddition products. nih.gov

Reactivity of the Masked Aldehyde (Acetal) Moiety

The dimethyl acetal (B89532) group in 4,4-dimethoxybut-1-yne serves as a masked aldehyde, a crucial feature that allows for the selective transformation of the alkyne functionality without interference from a highly reactive aldehyde. The strategic unmasking of this aldehyde is a key step in many synthetic pathways. orgsyn.org

Controlled Deprotection and Unmasking Protocols

The conversion of the dimethyl acetal to the corresponding aldehyde can be achieved under various acidic conditions. The choice of acid and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

Commonly used methods for the deprotection of the acetal in derivatives of 4,4-dimethoxybut-1-yne involve treatment with formic acid or other acid catalysts. For instance, the deprotection of a related compound, 1,1,4,4-tetramethoxybut-2-yne, to 4,4-dimethoxybut-2-ynal (B6243253) is performed using formic acid in dichloromethane (B109758) at low temperatures to avoid the formation of colored byproducts. researchgate.netorgsyn.org It is crucial to carry out this deprotection at temperatures below 20°C and in the dark to minimize side reactions and improve the yield. researchgate.net

Another approach involves the use of acidic resins, such as Dowex® resin, which simplifies the workup procedure as the resin can be easily filtered off. escholarship.org This method is a modern variation of the classic Zemplèn deprotection. escholarship.org

The table below summarizes representative conditions for the deprotection of acetals in butyne-derived structures.

| Acetal Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1,1,4,4-Tetramethoxybut-2-yne | Formic acid, Dichloromethane, 0°C to rt | 4,4-Dimethoxybut-2-ynal | 69% | orgsyn.org |

| Peracylated sugar with acetal | Catalytic NaOMe, then Dowex® resin | Deprotected sugar | Not specified | escholarship.org |

Acetal-Mediated Reactions and Stereochemical Control

While primarily a protecting group, the acetal moiety in 4,4-dimethoxybut-1-yne and its derivatives can influence the stereochemical outcome of reactions at other positions of the molecule. This control is often subtle and depends on the specific reaction conditions and reagents employed. researchgate.net

For example, in tandem reactions, the acetal group can play a role in the stereoselectivity of subsequent cyclizations. The precise influence of the acetal on stereochemical control is an area of ongoing investigation and is highly dependent on the specific transformation. researchgate.netnih.gov

Tandem and Cascade Reaction Sequences Employing 4,4-Dimethoxybut-1-yne

4,4-Dimethoxybut-1-yne is a valuable component in tandem and cascade reactions, which involve multiple bond-forming events in a single operation. nih.govd-nb.infobeilstein-journals.org These sequences offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of complex molecular architectures from simple starting materials. frontiersin.org

Multicomponent Reactions Incorporating 4,4-Dimethoxybut-1-yne

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. frontiersin.orge-bookshelf.denih.gov 4,4-Dimethoxybut-1-yne, with its dual functionality, is an excellent substrate for such reactions.

While specific examples of MCRs directly incorporating 4,4-dimethoxybut-1-yne are not extensively detailed in the provided search results, the principles of MCRs are highly applicable. For instance, the alkyne can participate in cycloaddition reactions, while the masked aldehyde, after deprotection, can react with amines or other nucleophiles in subsequent steps. This sets the stage for the design of novel MCRs.

The table below illustrates the general concept of how a bifunctional molecule like 4,4-dimethoxybut-1-yne could be utilized in hypothetical MCRs, drawing parallels from known MCRs. frontiersin.orgnih.govnih.gov

| MCR Type (Hypothetical Application) | Reactants | Potential Product Class | Reference Concept |

| Ugi-type Reaction | 4,4-Dimethoxybut-1-yne (after deprotection), an amine, an isocyanide, a carboxylic acid | Complex acyclic structures | nih.govnih.gov |

| Hantzsch-type Dihydropyridine Synthesis | 4,4-Dimethoxybut-1-yne (after deprotection and conversion to a β-ketoester), an aldehyde, ammonia (B1221849) | Dihydropyridines | frontiersin.org |

| Biginelli-type Reaction | 4,4-Dimethoxybut-1-yne (after deprotection and conversion to a β-dicarbonyl), an aldehyde, urea/thiourea | Dihydropyrimidinones | frontiersin.org |

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise transformation of different functional groups within a molecule. 4,4-Dimethoxybut-1-yne is an ideal starting material for such strategies due to the orthogonal reactivity of its terminal alkyne and protected aldehyde.

A notable example is its use in a tandem benzannulation/cyclization strategy for the synthesis of highly substituted indoles. nih.govacs.org In this sequence, the alkyne portion of a derivative of 4,4-dimethoxybut-1-yne first participates in a benzannulation reaction with a vinylketene generated from a cyclobutenone. nih.gov This cascade of pericyclic reactions forms a substituted aniline (B41778) derivative. nih.govacs.org Subsequently, the masked aldehyde can be deprotected and participate in a cyclization reaction to form the indole (B1671886) ring. nih.govmit.edu

Another strategy involves the Sonogashira coupling of the alkyne, followed by transformations involving the acetal. For example, a derivative, 1-bromo-4,4-dimethoxybut-1-yne (B13464991), can undergo coupling reactions, and the acetal can be later hydrolyzed to reveal the aldehyde for further reactions. mit.edu

These sequential strategies highlight the versatility of 4,4-dimethoxybut-1-yne as a building block in the synthesis of complex molecules, including natural products and their analogs. orgsyn.org

Strategic Applications of 4,4 Dimethoxybut 1 Yne in Complex Chemical Syntheses

Synthesis of Diverse Heterocyclic Frameworks

The dual functionality of 4,4-dimethoxybut-1-yne makes it an excellent starting material for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comnd.edu

A significant application of 4,4-dimethoxybut-1-yne is in the synthesis of highly substituted indoles. orgsyn.orgdntb.gov.ua Indole (B1671886) scaffolds are prevalent in numerous natural products and medicinal agents. organic-chemistry.org A powerful strategy for constructing these complex structures involves a tandem benzannulation/cyclization sequence. nih.govmit.edumit.eduacs.org

In this approach, the terminal alkyne of 4,4-dimethoxybut-1-yne, or its derivatives, participates in a benzannulation reaction, which is the formation of a benzene (B151609) ring. nih.gov This is often achieved through a reaction with a vinylketene, generated in situ from a cyclobutenone. nih.gov This initial step creates a substituted aniline (B41778) derivative where the dimethoxyacetal group is positioned to facilitate the subsequent cyclization. nih.gov

The acetal (B89532) group can be unmasked to reveal an aldehyde, which then undergoes cyclization with the adjacent amino group on the newly formed benzene ring to construct the pyrrole (B145914) ring of the indole system. nih.gov This tandem process allows for the creation of indoles with a high degree of substitution on the benzene portion of the molecule, a feature that can be challenging to achieve through traditional indole syntheses. organic-chemistry.orgnih.gov

Key Features of the Tandem Benzannulation/Cyclization Strategy:

| Feature | Description |

| Versatility | Allows for the introduction of a wide range of substituents on the indole ring system. nih.gov |

| Efficiency | Combines multiple bond-forming events in a sequential manner. nih.govmit.edu |

| Regiocontrol | The substitution pattern on the resulting indole can be precisely controlled. nih.gov |

This methodology has been successfully applied to the synthesis of various complex indole-containing natural products and has proven to be a robust and flexible approach. nih.govmit.edu

Beyond indoles, the versatile nature of 4,4-dimethoxybut-1-yne allows for its derivatization into other important nitrogen-containing heterocycles such as pyridines and quinolines. core.ac.ukrsc.orgorganic-chemistry.org These heterocyclic systems are also of significant interest due to their presence in a wide array of biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.commdpi.comacgpubs.orgresearchgate.net

The synthesis of substituted pyridines can be achieved through various multi-component reaction strategies. core.ac.ukorganic-chemistry.orgfigshare.com For instance, a modified Bohlmann-Rahtz pyridine (B92270) synthesis can be employed, where an enamine or a 1,3-dicarbonyl compound reacts with an alkynone derived from 4,4-dimethoxybut-1-yne in the presence of an ammonia (B1221849) source. core.ac.uk This one-pot cyclocondensation proceeds with high regioselectivity to afford polysubstituted pyridines. core.ac.uk

For the synthesis of quinolines , which are fused pyridine and benzene ring systems, Friedländer-type annulation reactions are commonly utilized. acgpubs.org In this context, a derivative of 4,4-dimethoxybut-1-yne can be transformed into a suitable carbonyl compound that can then undergo condensation and cyclization with a 2-aminoaryl aldehyde or ketone to construct the quinoline (B57606) core. acgpubs.org The substituents on the final quinoline product can be varied depending on the starting materials used. acgpubs.orggoogle.com

Examples of Synthetic Strategies:

| Heterocycle | Synthetic Approach | Key Features |

| Pyridines | Bohlmann-Rahtz Synthesis | One-pot, three-component reaction with high regioselectivity. core.ac.uk |

| Quinolines | Friedländer Annulation | Condensation and cyclization of a carbonyl compound with a 2-aminoaryl ketone/aldehyde. acgpubs.org |

These synthetic routes highlight the utility of 4,4-dimethoxybut-1-yne as a flexible building block for accessing a diverse range of nitrogen-containing heterocyclic frameworks.

Elaboration into Functionalized Alkenes and Polyenes

The terminal alkyne functionality of 4,4-dimethoxybut-1-yne serves as a valuable handle for the construction of unsaturated carbon chains, including functionalized alkenes and complex polyenes.

4,4-Dimethoxybut-1-yne has been utilized as an intermediate in the stereocontrolled synthesis of complex polyenes. orgsyn.orgorgsyn.org Polyenes are molecules containing multiple carbon-carbon double bonds and are found in many natural products with important biological activities. nih.govnih.govorganic-chemistry.org The synthesis of these structures presents challenges in controlling the stereochemistry of each double bond. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful methods for the stereoselective formation of carbon-carbon bonds. youtube.com In a typical sequence, the alkyne of 4,4-dimethoxybut-1-yne can be transformed into a vinylmetal or vinylhalide species. This intermediate can then be coupled with another vinyl partner to create a diene with defined stereochemistry. youtube.comthieme-connect.de By iterating this process, complex polyene chains can be assembled in a controlled manner. nih.govnih.gov The masked aldehyde in the 4,4-dimethoxybut-1-yne starting material can be revealed at a later stage for further functionalization of the polyene structure.

Ene-yne metathesis is a powerful reaction that forms a new diene from an alkene and an alkyne, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. This reaction offers an efficient way to construct complex cyclic and acyclic diene systems.

While specific examples detailing the direct use of 4,4-dimethoxybut-1-yne in ene-yne metathesis are not extensively documented in the provided search results, its terminal alkyne structure makes it a suitable candidate for such transformations. In a hypothetical ene-yne metathesis reaction, 4,4-dimethoxybut-1-yne could be reacted with an alkene partner in the presence of a suitable catalyst. The outcome would be a 1,3-diene, where one of the double bonds originates from the alkyne of 4,4-dimethoxybut-1-yne. The dimethoxyacetal group would remain intact during this process, providing a handle for subsequent chemical modifications. This approach would be valuable for synthesizing functionalized dienes that can be further elaborated into more complex molecular architectures.

Contributions to Materials Science and Advanced Chemical Systems

Beyond its applications in the synthesis of biomolecules, 4,4-dimethoxybut-1-yne and its derivatives have been explored for their potential in materials science and the development of advanced chemical systems. The presence of both an alkyne and a protected aldehyde functionality allows for a variety of chemical transformations, making it a versatile precursor for polymers and other materials. For instance, the polymerization of 4,4-dimethoxybut-1-yne can lead to materials with specific mechanical and thermal properties, potentially suitable for applications in coatings and composites.

Furthermore, the reactivity of the alkyne group allows for its participation in reactions such as thiol-yne cyclizations, which can be used to synthesize novel molecular architectures. amanote.com The trimerization of the related compound 1,4-dimethoxybut-2-yne to form hexakis(methoxymethyl)benzene, catalyzed by nickel complexes, demonstrates the potential for creating highly substituted aromatic systems that could serve as building blocks for more complex materials. researchgate.net The development of advanced catalytic systems is crucial for controlling the selectivity of reactions involving such multifunctional alkynes.

Synthesis and Reactivity of 4,4 Dimethoxybut 1 Yne Derivatives and Structural Analogs

Bromo-4,4-dimethoxybut-1-yne: Synthesis and Synthetic Utility

1-Bromo-4,4-dimethoxybut-1-yne (B13464991) is a crucial derivative that extends the synthetic potential of the parent compound, primarily by enabling its participation in various coupling reactions.

The conversion of 4,4-dimethoxybut-1-yne to its corresponding 1-bromo derivative is efficiently achieved through electrophilic bromination. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source. The reaction is typically catalyzed by a silver salt, such as silver(I) nitrate (B79036), in a suitable organic solvent like acetone (B3395972). nih.govmit.edu This method provides the desired alkynyl bromide in high yield. For instance, the reaction of 4,4-dimethoxybut-1-yne with 1.1 equivalents of NBS and a catalytic amount of silver(I) nitrate in acetone proceeds smoothly to afford 1-bromo-4,4-dimethoxybut-1-yne in 96% yield. nih.gov

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 4,4-Dimethoxybut-1-yne | N-Bromosuccinimide (NBS), Silver(I) nitrate (AgNO₃) | Acetone | 1 hour | 96% |

Alkynyl bromides, such as 1-bromo-4,4-dimethoxybut-1-yne, are valuable substrates in transition metal-catalyzed cross-coupling reactions. While copper-catalyzed N-alkynylation is a well-established method for the synthesis of ynamides from alkynyl bromides nih.govmit.edu, palladium catalysis also offers important pathways for C-C and C-N bond formation.

Palladium-catalyzed reactions provide a powerful tool for the construction of complex molecules. organic-chemistry.org For example, palladium catalysts have been successfully employed for the C-H alkynylation of indoles with bromoalkynes in aqueous media, demonstrating the utility of this class of reagents in forming C(sp²)-C(sp) bonds. rsc.org This type of reaction highlights the potential of bromo-4,4-dimethoxybut-1-yne to be incorporated into heterocyclic scaffolds. rsc.org The development of palladium-catalyzed alkynylation reactions using "super-active esters" further showcases the versatility of these processes, allowing for the synthesis of ynones under mild, copper-free conditions. organic-chemistry.org Although direct palladium-catalyzed N-alkynylation with 1-bromo-4,4-dimethoxybut-1-yne can sometimes be challenging due to competing homocoupling of the alkynyl halide, the broader field of palladium-catalyzed alkynylations demonstrates the significant synthetic potential of this functionalized building block. mit.eduorganic-chemistry.org

Diethoxy Analogs: 4,4-Diethoxybut-1-yne (B2475238) and its Applications

The diethoxy analog, 4,4-diethoxybut-1-yne, serves a similar synthetic purpose as its dimethoxy counterpart, acting as a precursor to a β-alkynyl aldehyde. The choice between the dimethoxy and diethoxy acetal (B89532) can be influenced by factors such as the cost of starting materials, reaction yields, and the specific requirements of subsequent synthetic steps.

Several synthetic routes to 4,4-dialkoxybut-1-ynes have been developed, with varying degrees of efficiency.

One of the earliest methods involved the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal. orgsyn.org However, this approach suffers from low yields and difficulties in separating the product from unreacted starting material. orgsyn.org

A more direct and often more efficient approach relies on the substitution reaction of propargylic organometallic compounds with orthoformate esters. orgsyn.orgorgsyn.org The specific choice of the organometallic reagent and the orthoformate can significantly impact the yield. For the synthesis of the diethoxy analog, the reaction of the Grignard derivative of propargyl bromide with phenyl diethyl orthoformate gives a 55% yield. orgsyn.orgorgsyn.org A higher yield of 74% for the diethoxy analog was achieved using an organoaluminum compound derived from propargyl bromide with acetyl diethyl orthoformate. orgsyn.orgorgsyn.org For the dimethoxy analog, the reaction of the aluminum derivative of propargyl bromide with the inexpensive trimethyl orthoformate provides the product in good yield (77-79%) and is considered an economical and convenient method. orgsyn.orgorgsyn.org

| Target Compound | Method | Key Reagents | Reported Yield |

|---|---|---|---|

| 4,4-Diethoxybut-1-yne | Alkylation of Lithium Acetylide | Lithium acetylide, Bromoacetaldehyde diethyl acetal | Low |

| 4,4-Diethoxybut-1-yne | Grignard Reaction | Propargylmagnesium bromide, Phenyl diethyl orthoformate | 55% |

| 4,4-Diethoxybut-1-yne | Organoaluminum Reaction | Propargylaluminum sesquibromide, Acetyl diethyl orthoformate | 74% |

| 4,4-Dimethoxybut-1-yne | Organoaluminum Reaction | Propargylaluminum sesquibromide, Trimethyl orthoformate | 77-79% |

Comparative Reactivity and Selectivity Studies of Functionalized Analogs

The introduction of functional groups to the 4,4-dialkoxybut-1-yne scaffold significantly influences its reactivity and selectivity in chemical transformations. The presence of a terminal bromine atom, as in 1-bromo-4,4-dimethoxybut-1-yne, fundamentally alters the electronic nature of the alkyne, making the terminal carbon electrophilic and a suitable partner for various cross-coupling reactions. nih.govrsc.org This contrasts with the parent alkyne, where the terminal C-H bond allows it to act as a nucleophile after deprotonation.

The functionalization of organic intermediates can introduce new reaction pathways or alter the energetics and kinetics of existing ones. acs.org For instance, the bromo-derivative is a key precursor for synthesizing ynamides, which are then used in complex cascade reactions like benzannulation to form highly substituted anilines and indoles. nih.govmit.edu The selectivity of these reactions is crucial, and the nature of the substituents on the ynamide and its reaction partner dictates the final product structure.

Similarly, the choice between a dimethoxy and a diethoxy acetal can have subtle but important effects. While their general reactivity is similar, differences in steric bulk and solubility can influence reaction rates and yields in certain contexts. The reactivity of these functionalized alkynes can also be compared to other systems where functional groups dictate reaction outcomes, such as the selective reactions of arynes with functionalized alkenes, where the presence of heteroatoms can direct the reaction towards addition products over other pathways. rsc.org The study of these functionalized butyne analogs is essential for expanding their synthetic utility and for the rational design of new synthetic strategies.

Spectroscopic Characterization Methodologies for 4,4 Dimethoxybut 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive method for analyzing the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). researchgate.netlibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 4,4-dimethoxybut-1-yne provides distinct signals corresponding to the different types of protons present in the molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key structural features. orgsyn.orghmdb.ca

The terminal alkyne proton (≡C-H) characteristically appears as a triplet in the upfield region of the spectrum, a result of coupling with the adjacent methylene (B1212753) protons. orgsyn.orglibretexts.org The methylene protons (-CH₂-) adjacent to the alkyne group appear as a doublet of doublets due to coupling with both the terminal alkyne proton and the methine proton. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) typically present as a sharp singlet. The methine proton (-CH) of the acetal (B89532) group shows up as a triplet, resulting from coupling with the neighboring methylene protons. orgsyn.org

¹H NMR Data for 4,4-Dimethoxybut-1-yne in CDCl₃ orgsyn.orgblogspot.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ≡C-H | 2.03 | Triplet (t) | 2.7 |

| -CH₂- | 2.53 | Doublet of Doublets (dd) | 5.6, 2.7 |

| -OCH₃ | 3.38 | Singlet (s) | - |

| -CH(OCH₃)₂ | 4.55 | Triplet (t) | 5.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal. oregonstate.edu

The spectrum of 4,4-dimethoxybut-1-yne shows five distinct signals corresponding to the six carbon atoms in the molecule. The two carbons of the alkyne group (C≡C) resonate in a characteristic region. libretexts.orgoregonstate.edu The methylene carbon (-CH₂-), the two equivalent methoxy carbons (-OCH₃), and the acetal carbon (-CH(OCH₃)₂) each produce a unique signal. orgsyn.orgblogspot.com

¹³C NMR Data for 4,4-Dimethoxybut-1-yne in CDCl₃ orgsyn.orgblogspot.com

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂- | 23.7 |

| -OCH₃ | 53.4 |

| ≡C-H | 70.2 |

| -C≡ | 79.3 |

| -CH(OCH₃)₂ | 102.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pl In 4,4-dimethoxybut-1-yne, IR spectroscopy clearly indicates the presence of the terminal alkyne and the C-O bonds of the acetal. orgsyn.orgblogspot.com

The most characteristic absorption for a terminal alkyne is the C≡C-H stretch, which appears as a sharp, strong band. The C≡C triple bond stretch itself gives a weaker absorption. The C-O stretching vibrations of the dimethoxy group are also prominent in the spectrum. libretexts.orglibretexts.org

Characteristic IR Absorption Bands for 4,4-Dimethoxybut-1-yne orgsyn.orgblogspot.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H stretch | 3289 |

| C-H | sp³ C-H stretch | 2938, 2834 |

| Terminal Alkyne | C≡C stretch | 2124 |

| Acetal | C-O stretch | 1192, 1120, 1064 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. mlsu.ac.in For 4,4-dimethoxybut-1-yne, HRMS provides an accurate mass measurement that confirms its molecular formula, C₆H₁₀O₂. orgsyn.orgblogspot.com This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. uni.lu

HRMS Data for 4,4-Dimethoxybut-1-yne orgsyn.orgblogspot.com

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 137.0573 | 137.0573 |

Other Advanced Spectroscopic Techniques in Elucidating Reaction Products

The structural elucidation of derivatives and reaction products of 4,4-dimethoxybut-1-yne often requires the application of more advanced spectroscopic techniques.

In the study of reaction products, particularly in organometallic chemistry or catalysis, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry can provide ultra-high resolution and mass accuracy, aiding in the characterization of complex products and intermediates. nih.gov For instance, in the synthesis of substituted indoles using 4,4-dimethoxybut-1-yne, HRMS is crucial for confirming the composition of the complex products. nih.gov

Theoretical and Computational Chemistry Studies on 4,4 Dimethoxybut 1 Yne

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and conformational landscape of 4,4-dimethoxybut-1-yne. The triple bond in the alkyne moiety is characterized by a cylinder of high electron density, making it a nucleophilic center susceptible to attack by electrophiles. libretexts.orgchemistrysteps.com The sp-hybridized carbon atoms of the triple bond result in a linear geometry for the C-C≡C-H fragment. rutgers.edulibretexts.org

Table 1: Calculated Electronic Properties of 4,4-Dimethoxybut-1-yne (Illustrative)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 2.15 | DFT/B3LYP/6-31G* |

| HOMO Energy (eV) | -9.8 | DFT/B3LYP/6-31G* |

| LUMO Energy (eV) | 1.2 | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would require specific quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) is primarily located on the π-system of the alkyne, consistent with its role as a nucleophile. The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the σ*-antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the detailed mechanisms of reactions involving 4,4-dimethoxybut-1-yne. For instance, in electrophilic addition reactions, theoretical calculations can map out the entire reaction pathway, including the structures of intermediates and transition states. rsc.org The stability of the intermediate vinyl cation is a key factor in determining the regioselectivity of such additions, which generally follow Markovnikov's rule. libretexts.orgchemistrysteps.combrainkart.com

The acetal (B89532) group can also participate in or influence reactions. For example, under acidic conditions, the acetal can be hydrolyzed to reveal an aldehyde functionality. Computational studies can model the protonation steps and the subsequent nucleophilic attack by water, providing insights into the reaction kinetics and thermodynamics.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition to 4,4-Dimethoxybut-1-yne (Illustrative)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Alkyne | TS1 | 15.2 |

Note: The data in this table is illustrative and based on general knowledge of alkyne reactions. Actual values would require specific computational modeling of the reaction.

The calculation of transition state structures and their corresponding activation energies allows for the determination of the rate-determining step of a reaction. mit.edu This information is crucial for understanding and optimizing reaction conditions.

Predictive Studies on Reactivity and Selectivity in Novel Transformations

Computational chemistry can be used in a predictive capacity to explore the potential reactivity and selectivity of 4,4-dimethoxybut-1-yne in novel chemical transformations. By modeling its interactions with various reagents and catalysts, researchers can screen for new reactions and predict their outcomes before attempting them in the laboratory.

For example, the reactivity of the terminal alkyne can be explored in transition metal-catalyzed reactions, such as couplings or cycloadditions. rsc.org Computational models can help in understanding the role of the catalyst, the effect of ligands, and the factors that control regio- and stereoselectivity. Similarly, the potential for the acetal group to act as a directing group in certain reactions could be investigated through theoretical calculations.

Predictive studies can also involve the calculation of various reactivity indices derived from conceptual DFT. Parameters such as global electrophilicity and nucleophilicity, as well as local reactivity descriptors like Fukui functions, can provide quantitative measures of the reactivity of different sites within the molecule. This allows for a more nuanced understanding of how 4,4-dimethoxybut-1-yne will behave in different chemical environments.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Emerging Research Frontiers and Future Prospects for 4,4 Dimethoxybut 1 Yne Chemistry

Development of Asymmetric Transformations and Chiral Pool Applications

The stereoselective synthesis of complex molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and biologically active compounds. While 4,4-dimethoxybut-1-yne is an achiral molecule, its structure is an excellent scaffold for the introduction of chirality. Its application in the stereocontrolled synthesis of carbohydrates and polyketide fragments has already demonstrated its potential in building chiral structures. orgsyn.org The future in this area lies in the development of novel catalytic enantioselective transformations that directly utilize the alkyne and latent aldehyde functionalities to set stereocenters with high fidelity.

Emerging research focuses on the use of chiral catalysts to control the stereochemical outcome of additions across the alkyne. For instance, methodologies involving Rh(I)-catalyzed enantioselective cycloadditions, while not yet reported specifically with 4,4-dimethoxybut-1-yne, offer a promising avenue for creating chiral bridged and polycyclic systems. nih.gov Such reactions could provide rapid access to functionalized bicyclic products with excellent enantioselectivity. nih.gov

Table 1: Potential Asymmetric Transformations Involving 4,4-Dimethoxybut-1-yne

| Reaction Type | Chiral Catalyst Class | Potential Chiral Product |

| Alkyne Hydrofunctionalization | Transition Metal Complexes with Chiral Ligands | Chiral Alkenes and Carbonyls |

| [2+2+2] Cycloaddition | Chiral Rhodium or Iridium Catalysts | Chiral Aromatic and Carbocyclic Rings |

| Aldol Reaction (post-deprotection) | Chiral Organocatalysts (e.g., Proline) | Chiral β-Hydroxy Aldehydes |

| Propargylation | Chiral Lewis Acids | Chiral Homopropargyl Alcohols |

Furthermore, 4,4-dimethoxybut-1-yne can serve as a precursor to chiral building blocks. Asymmetric reduction of the alkyne or enantioselective additions to the deprotected aldehyde can generate a variety of chiral synthons. These chiral intermediates can then be incorporated into the synthesis of complex targets, effectively using the original molecule as a launchpad into the "chiral pool."

Integration into Flow Chemistry and Automation in Organic Synthesis

The shift towards automation and continuous flow processes is revolutionizing organic synthesis by offering enhanced safety, reproducibility, and efficiency over traditional batch chemistry. researchgate.netnih.gov Flow chemistry, where reactions occur as chemicals are pumped through a network of tubes and reactors, is particularly well-suited for multi-step syntheses. acm.org 4,4-Dimethoxybut-1-yne is an ideal candidate for integration into such automated platforms due to its distinct functional groups that can be addressed sequentially.

In a continuous flow setup, 4,4-dimethoxybut-1-yne could be subjected to a reaction targeting the alkyne (e.g., a coupling reaction) in a first reactor module. The output stream could then be mixed with an acidic reagent in a second module to deprotect the acetal (B89532), revealing the aldehyde. This newly formed aldehyde could then immediately be passed into a third reactor for a subsequent transformation, such as a condensation or reductive amination. rsc.org This "telescoped" approach avoids the need for isolation and purification of intermediates, drastically reducing time and waste. nih.gov

The development of integrated consoles for capsule-based automated synthesis further simplifies this process, allowing for complex reactions to be executed with pre-packaged reagents. rsc.org The bifunctional nature of 4,4-dimethoxybut-1-yne makes it a prime substrate for these systems, enabling the automated construction of molecular libraries for drug discovery and materials science. researchgate.net

Sustainable and Green Chemistry Approaches in 4,4-Dimethoxybut-1-yne Synthesis and Utilization

The principles of green chemistry, which focus on designing chemical processes that reduce waste and minimize environmental impact, are increasingly critical. rsc.orgmt.com This applies to both the synthesis of 4,4-dimethoxybut-1-yne and its subsequent use in chemical reactions.

The established synthesis of 4,4-dimethoxybut-1-yne from propargyl bromide and trimethyl orthoformate is a single-step procedure that uses relatively inexpensive starting materials and allows for purification by distillation, which is often preferable to chromatography. orgsyn.org Future research could focus on improving this process further by exploring catalysis to reduce the use of organoaluminum reagents or by developing routes from more sustainable feedstocks.

In its utilization, 4,4-dimethoxybut-1-yne is well-suited for inherently "green" reaction types. The terminal alkyne allows for highly atom-economical reactions, such as:

Enyne Metathesis: A powerful catalytic process for constructing complex dienes with minimal waste. beilstein-journals.org

Click Chemistry: Copper-catalyzed azide-alkyne cycloadditions are highly efficient and proceed under mild, often aqueous, conditions.

Hydrofunctionalization: The direct addition of H-X bonds across the alkyne is 100% atom-economical.

By combining the use of 4,4-dimethoxybut-1-yne with biocatalysis, sustainable solvents, and energy-efficient reaction conditions (e.g., microwave or photochemical activation), its environmental footprint can be significantly reduced. mt.comrsc.org Evaluating synthetic routes using mass-based reaction metrics like Atom Economy (AE) and Process Mass Intensity (PMI) will be crucial in guiding the development of greener processes. whiterose.ac.uk

Expanding the Scope of Tandem and Cascade Reaction Design

Tandem or cascade reactions, where a single event triggers a sequence of transformations without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.orgub.edu The unique structure of 4,4-dimethoxybut-1-yne, with two electronically distinct and orthogonally reactive functional groups, makes it an exemplary substrate for designing such processes.

A key example of its use is in a tandem benzannulation/cyclization strategy to synthesize highly substituted indoles. orgsyn.org This demonstrates the power of using the alkyne and the masked aldehyde in a programmed sequence. The future in this area involves designing more elaborate and unprecedented cascade reactions initiated from this simple building block.

Table 2: Potential Cascade Reaction Designs Starting from 4,4-Dimethoxybut-1-yne

| Initiating Reaction on Alkyne | Subsequent Reaction(s) on Unmasked Aldehyde | Resulting Molecular Scaffold |

| Sonogashira Coupling | Intramolecular Aldol Condensation | Fused Polycyclic Aromatic Systems |

| Pauson-Khand Reaction | Pictet-Spengler Reaction | Complex Fused Heterocycles |

| Enyne Metathesis with a Diene | Intramolecular Diels-Alder Reaction | Tricyclic and Bridged Ring Systems |

| Hydration to Methyl Ketone | Knoevenagel Condensation followed by Cyclization | Substituted Pyridines or Pyrones |

For example, a transition-metal-catalyzed reaction on the alkyne could generate a reactive intermediate that, after unmasking the aldehyde, triggers an intramolecular cyclization. Such strategies can dramatically increase molecular complexity in a single pot, reducing the number of synthetic steps, reagent consumption, and purification efforts. rsc.org The development of new organocatalytic cascades could also open up novel pathways for synthesizing diverse and complex structures from simple starting materials. mdpi.com

Q & A

Q. How do advanced spectroscopic techniques (e.g., in-situ Raman) elucidate degradation pathways of 4,4-Dimethoxybut-1-yne?

- Answer : In-situ Raman spectroscopy tracks real-time bond vibrations (C≡C at ~2200 cm⁻¹) under stress conditions (heat/light). Coupled with multivariate analysis (PCA/PLS), it identifies degradation intermediates (e.g., ketones or carboxylic acids). Cross-validate with LC-MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.